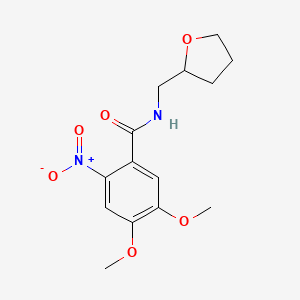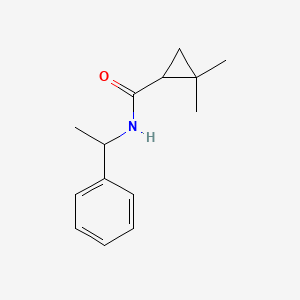![molecular formula C13H20FNO3 B5101324 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as FPEME, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is not fully understood. However, it is believed to act as a partial agonist for GPCRs. This means that it can bind to the receptor and activate it to a certain extent, but not fully. This partial activation can lead to various downstream effects, depending on the specific receptor and cell type involved.
Biochemical and Physiological Effects:
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to inhibit the activity of various enzymes involved in drug metabolism, including CYP3A4 and CYP2D6.
実験室実験の利点と制限
One advantage of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments is that it can be used to study the effects of various compounds on GPCRs without the need for radioactive labeling. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be used to study the effects of compounds on enzymes involved in drug metabolism. However, one limitation of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is that its effects may vary depending on the specific receptor and cell type involved.
将来の方向性
There are several future directions for research involving 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol. One direction is to study its effects on other GPCRs, as well as other enzymes involved in drug metabolism. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to study the effects of various drugs on GPCRs and drug metabolism enzymes. Finally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to develop new drugs that target specific GPCRs or drug metabolism enzymes.
合成法
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-fluorophenol with 2-bromoethanol in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This compound is then reacted with ethylene oxide to form 2-[2-(2-fluorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-fluorophenoxy)ethoxy]ethanol with methylamine to form 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
科学的研究の応用
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has potential applications in various fields of scientific research. It has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes. 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has also been shown to have potential as a tool for studying the effects of various drugs on GPCRs. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been used to study the effects of various compounds on the activity of enzymes involved in the metabolism of drugs.
特性
IUPAC Name |
2-[2-[2-(2-fluorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-15(6-8-16)7-9-17-10-11-18-13-5-3-2-4-12(13)14/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVDRSNLRFHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)


![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
